Cas no 20532-14-3 (2-Methyl-5-sulfamoylbenzoic acid)

2-Methyl-5-sulfamoylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-5-sulfamoylbenzoic acid
- 5-(Aminosulfonyl)-2-methylbenzoic acid
- 5-(AMINOSULPHONYL)-2-METHYLBENZOIC ACID
- Benzoic acid,5-(aminosulfonyl)-2-methyl-
- 5-(aminosulfonyl)-2-methylbenzoic acid(SALTDATA: FREE)
- AKOS000123555
- AS-8790
- SB78979
- CS-0051847
- A879574
- Z53021526
- 2-Methyl-5-sulphamoylbenzoicacid
- DTXSID40388157
- Benzoic acid, 5-(aminosulfonyl)-2-methyl-
- 2-methyl-5-sulfamoylbenzoicacid
- MFCD07362354
- 2-Methyl-5-sulphamoylbenzoic acid
- GS1161
- SCHEMBL353285
- 5-(Aminosulfonyl)-2-methylbenzoic acid, AldrichCPR
- 20532-14-3
- P17934
- EN300-14988
-
- MDL: MFCD07362354
- インチ: InChI=1S/C8H9NO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
- InChIKey: FGQKQQQUJXXYEF-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
計算された属性
- せいみつぶんしりょう: 214.01744
- どういたいしつりょう: 215.02522894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 106Ų
じっけんとくせい
- PSA: 100.29
2-Methyl-5-sulfamoylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR2277-1g |
2-Methyl-5-sulphamoylbenzoic acid |
20532-14-3 | 1g |
£60.00 | 2025-02-19 | ||
TRC | M262978-10mg |
2-methyl-5-sulfamoylbenzoic Acid |
20532-14-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-14988-5.0g |
2-methyl-5-sulfamoylbenzoic acid |
20532-14-3 | 95.0% | 5.0g |
$269.0 | 2025-03-21 | |
abcr | AB221665-1 g |
5-(Aminosulfonyl)-2-methylbenzoic acid, 95%; . |
20532-14-3 | 95% | 1g |
€92.90 | 2023-06-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122487-5g |
2-Methyl-5-sulfamoylbenzoic acid |
20532-14-3 | 98% | 5g |
¥1840 | 2023-04-15 | |
abcr | AB221665-5 g |
5-(Aminosulfonyl)-2-methylbenzoic acid, 95%; . |
20532-14-3 | 95% | 5g |
€257.60 | 2023-06-22 | |
abcr | AB221665-5g |
5-(Aminosulfonyl)-2-methylbenzoic acid, 95%; . |
20532-14-3 | 95% | 5g |
€428.00 | 2025-03-19 | |
A2B Chem LLC | AB06097-500mg |
5-(Aminosulfonyl)-2-methylbenzoic acid |
20532-14-3 | 95% | 500mg |
$89.00 | 2024-01-01 | |
1PlusChem | 1P002AHD-5g |
Benzoic acid, 5-(aminosulfonyl)-2-methyl- |
20532-14-3 | 95% | 5g |
$255.00 | 2025-02-19 | |
A2B Chem LLC | AB06097-250mg |
5-(Aminosulfonyl)-2-methylbenzoic acid |
20532-14-3 | 95% | 250mg |
$70.00 | 2024-01-01 |
2-Methyl-5-sulfamoylbenzoic acid 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
2-Methyl-5-sulfamoylbenzoic acidに関する追加情報
Introduction to 2-Methyl-5-sulfamoylbenzoic acid (CAS No. 20532-14-3)
2-Methyl-5-sulfamoylbenzoic acid (CAS No. 20532-14-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 2-Methyl-5-sulfamoylbenzoic acid.
Chemical Properties and Structure
2-Methyl-5-sulfamoylbenzoic acid is a white crystalline solid with the molecular formula C9H10N2O4S and a molecular weight of 234.24 g/mol. The compound features a benzene ring substituted with a methyl group at the 2-position and a sulfamoyl group at the 5-position, along with a carboxylic acid group. These functional groups contribute to its unique chemical properties and reactivity. The presence of the sulfamoyl group imparts significant hydrogen bonding capabilities, making it an attractive candidate for various chemical reactions and biological interactions.
Synthesis Methods
The synthesis of 2-Methyl-5-sulfamoylbenzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-methyl-5-amino benzoic acid with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the sulfamoyl derivative. Another approach involves the reaction of 2-methyl-5-nitro benzoic acid with ammonia followed by reduction to form the amino derivative, which is then sulfonated to yield the final product. These synthetic pathways have been optimized to improve yield and purity, making them suitable for large-scale production.
Biological Activities and Applications
2-Methyl-5-sulfamoylbenzoic acid has demonstrated a range of biological activities that make it a valuable compound in pharmaceutical research. Studies have shown that it exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. These properties have led to its evaluation as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Recent Research Advancements
In recent years, significant progress has been made in understanding the mechanisms of action and potential therapeutic applications of 2-Methyl-5-sulfamoylbenzoic acid. A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits COX-2 expression in human colon cancer cells, suggesting its potential as an anti-inflammatory agent for colorectal cancer prevention. Another study in the European Journal of Pharmacology demonstrated that 2-Methyl-5-sulfamoylbenzoic acid exhibits potent antiproliferative effects on breast cancer cells by modulating cell cycle progression and inducing apoptosis.
Beyond its direct biological activities, 2-Methyl-5-sulfamoylbenzoic acid has also been explored as a building block for the synthesis of more complex molecules with enhanced therapeutic properties. For instance, researchers at the University of California have developed novel derivatives of this compound that show improved solubility and bioavailability, making them more suitable for clinical applications.
Safety and Toxicity Profiles
The safety profile of 2-Methyl-5-sulfamoylbenzoic acid is an important consideration for its potential use in pharmaceuticals. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans. Ongoing research aims to optimize dosing regimens and identify any potential long-term side effects.
FUTURE DIRECTIONS AND CONCLUSIONS
The future prospects for 2-Methyl-5-sulfamoylbenzoic acid are promising. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound. As our understanding of its biological activities deepens, it is likely that more targeted therapies will be developed based on its unique properties. The combination of its anti-inflammatory and antitumor activities makes it a valuable candidate for further investigation in both preclinical and clinical settings.
In conclusion, 2-Methyl-5-sulfamoylbenzoic acid (CAS No. 20532-14-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, diverse biological activities, and promising therapeutic applications make it an exciting area of focus for scientists and researchers worldwide.
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